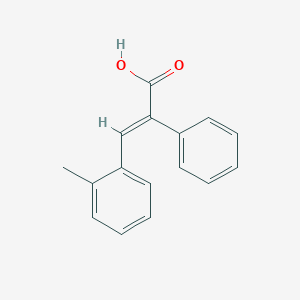![molecular formula C22H17ClN2O4 B249339 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B249339.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide, also known as BZ-423, is a small molecule compound that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in the early 2000s, and since then, several studies have been conducted to investigate its properties and potential applications.
作用机制
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide involves the inhibition of the transcription factor NF-κB, which plays a key role in regulating the immune response. By inhibiting NF-κB, this compound can reduce inflammation and modulate the immune response, making it a potential therapeutic agent for autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB, the reduction of inflammation, and the modulation of the immune response. Additionally, this compound has been shown to have anti-tumor properties, making it a potential candidate for the treatment of cancer.
实验室实验的优点和局限性
One of the advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide in lab experiments is its specificity for NF-κB inhibition, which allows for targeted modulation of the immune response. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
Future research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide could focus on its potential use in treating other diseases, such as infectious diseases and neurodegenerative disorders. Additionally, further studies could investigate the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and autoimmune disorders. Finally, research could also focus on developing more potent and less toxic derivatives of this compound for use in clinical trials.
合成方法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide involves several steps, including the reaction of 2-chloro-4-nitrophenol with 2-amino-5-methoxybenzoic acid to form 2-(2-chloro-4-nitrophenoxy)-5-methoxybenzoic acid. This intermediate is then reacted with 2-aminophenol in the presence of a reducing agent to form the final product, this compound.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide has been studied for its potential use in treating various diseases, including autoimmune disorders, cancer, and infectious diseases. Several studies have shown that this compound has anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.
属性
分子式 |
C22H17ClN2O4 |
|---|---|
分子量 |
408.8 g/mol |
IUPAC 名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C22H17ClN2O4/c1-27-19-11-10-14(22-25-16-7-3-5-9-20(16)29-22)12-17(19)24-21(26)13-28-18-8-4-2-6-15(18)23/h2-12H,13H2,1H3,(H,24,26) |
InChI 键 |
ALGSBVJCIGGIRQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)

![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249277.png)
![1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)

![9-butyl-6,7-dimethyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B249288.png)


